molecular formula C10H5FO3 B1601578 7-Fluoro-2-hydroxynaphthalene-1,4-dione CAS No. 58472-36-9

7-Fluoro-2-hydroxynaphthalene-1,4-dione

Cat. No.: B1601578
CAS No.: 58472-36-9
M. Wt: 192.14 g/mol
InChI Key: YSMKKMPXFYTUKK-UHFFFAOYSA-N
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Description

7-Fluoro-2-hydroxynaphthalene-1,4-dione: is an organic compound with the molecular formula C10H5FO3 It is a derivative of naphthoquinone, characterized by the presence of a fluorine atom at the 7th position and a hydroxyl group at the 2nd position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-hydroxynaphthalene-1,4-dione typically involves the condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione. This reaction is often catalyzed by nano copper (II) oxide under mild, ambient, and solvent-free conditions . The use of nano copper (II) oxide as a catalyst offers advantages such as high yields, short reaction times, and an environmentally benign process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher efficiency and cost-effectiveness, ensuring the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of various quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted naphthoquinone derivatives.

Scientific Research Applications

7-Fluoro-2-hydroxynaphthalene-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-hydroxynaphthalene-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. Its effects on specific molecular targets, such as enzymes and receptors, are being investigated to understand its potential therapeutic applications.

Comparison with Similar Compounds

  • 6-Fluoro-3-hydroxy-1,4-naphthoquinone
  • 7-Fluoro-2-hydroxy-1,4-naphthalenedione
  • 2-Hydroxy-7-fluoronaphthalene-1,4-dione

Comparison: 7-Fluoro-2-hydroxynaphthalene-1,4-dione is unique due to the specific positioning of the fluorine and hydroxyl groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity compared to its similar compounds. The presence of the fluorine atom at the 7th position enhances its stability and influences its interaction with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

7-fluoro-4-hydroxynaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FO3/c11-5-1-2-6-7(3-5)10(14)9(13)4-8(6)12/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMKKMPXFYTUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=O)C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494713
Record name 7-Fluoro-4-hydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58472-36-9
Record name 7-Fluoro-4-hydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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